molecular formula C8H3Br3O3 B7484403 5,6,7-Tribromo-1,4-benzodioxin-3-one

5,6,7-Tribromo-1,4-benzodioxin-3-one

Cat. No.: B7484403
M. Wt: 386.82 g/mol
InChI Key: KEFLTBVYIGGWCT-UHFFFAOYSA-N
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Description

5,6,7-Tribromo-1,4-benzodioxin-3-one is a halogenated derivative of the parent compound 1,4-benzodioxin-3-one (CAS: 4385-48-2), which consists of a benzodioxin core fused with a ketone group at the 3-position . The tribromo variant introduces three bromine atoms at the 5-, 6-, and 7-positions of the aromatic ring. This structural modification significantly alters its physicochemical properties, including molecular weight, polarity, and reactivity. While the parent compound has a molecular weight of 150.13 g/mol and a melting point of 48–49°C , bromination increases the molecular weight to approximately 389.8 g/mol (calculated as C₈H₃Br₃O₃), with expected higher melting points due to enhanced intermolecular interactions.

However, specific data on the tribromo derivative remain sparse in publicly available literature.

Properties

IUPAC Name

5,6,7-tribromo-1,4-benzodioxin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br3O3/c9-3-1-4-8(7(11)6(3)10)14-5(12)2-13-4/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLTBVYIGGWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(C(=C(C=C2O1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Tribromo-1,4-benzodioxin-3-one typically involves the bromination of 1,4-benzodioxin-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5, 6, and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the 1,4-benzodioxin ring followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature, solvent selection, and purification steps.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Tribromo-1,4-benzodioxin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxin derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5,6,7-Tribromo-1,4-benzodioxin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 5,6,7-Tribromo-1,4-benzodioxin-3-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5,6,7-Tribromo-1,4-benzodioxin-3-one with its parent compound and related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
1,4-Benzodioxin-3-one (parent) C₈H₆O₃ 150.13 48–49 Base structure; ketone functionality
This compound C₈H₃Br₃O₃ ~389.8 (calc.) Not reported Bromine substitution enhances lipophilicity
Compound 9m () C₂₃H₂₂N₂O₄S₂ 466.56 Not reported Contains two dihydro-benzodioxin moieties; low synthetic yield (7%)

Key Observations :

  • Reactivity : The electron-withdrawing nature of bromine may reduce the ketone’s nucleophilicity, affecting its participation in condensation or cycloaddition reactions.

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